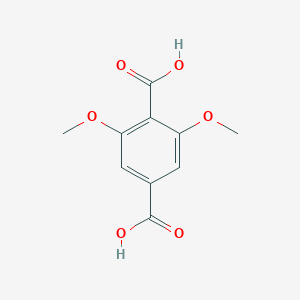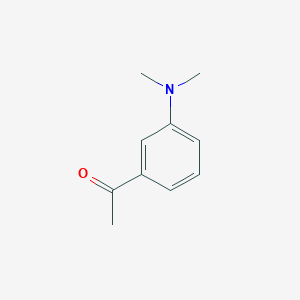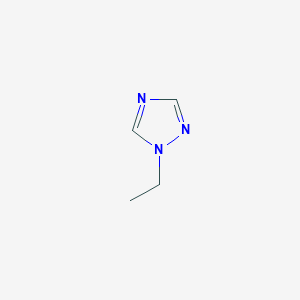![molecular formula C16H14Cl2N4O4S B098025 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide CAS No. 17741-62-7](/img/structure/B98025.png)
4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of latanoprostene bunod involves the esterification of latanoprost acid with butanediol mononitrate . The reaction typically requires the use of a suitable esterification catalyst and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of latanoprostene bunod follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with the required pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Latanoprostene bunod undergoes hydrolysis in the eye to release two active moieties: latanoprost acid and butanediol mononitrate . The hydrolysis reaction is facilitated by the aqueous environment of the eye.
Common Reagents and Conditions: The hydrolysis of latanoprostene bunod does not require any external reagents as it occurs naturally in the eye. in a laboratory setting, the reaction can be studied using water or buffered solutions to mimic the ocular environment .
Major Products Formed: The major products formed from the hydrolysis of latanoprostene bunod are latanoprost acid and butanediol mononitrate . Latanoprost acid acts as a prostaglandin analog, while butanediol mononitrate releases nitric oxide, which helps in relaxing the trabecular meshwork .
Scientific Research Applications
Latanoprostene bunod has been extensively studied for its efficacy in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension . It has shown significant promise in clinical trials, demonstrating superior intraocular pressure-lowering effects compared to other prostaglandin analogs . Additionally, its dual mechanism of action, involving both the trabecular meshwork and uveoscleral pathways, makes it a unique and effective treatment option .
Mechanism of Action
Latanoprostene bunod exerts its effects through a dual mechanism of action. Upon hydrolysis in the eye, it releases latanoprost acid and butanediol mononitrate . Latanoprost acid increases the outflow of aqueous humor through the uveoscleral pathway, while butanediol mononitrate releases nitric oxide, which relaxes the trabecular meshwork and enhances outflow through the conventional pathway . This dual action results in a significant reduction in intraocular pressure .
Comparison with Similar Compounds
Latanoprostene bunod is often compared to other prostaglandin analogs such as latanoprost, bimatoprost, and tafluprost . While all these compounds work by increasing the outflow of aqueous humor, latanoprostene bunod is unique in its ability to release nitric oxide, which provides an additional mechanism for reducing intraocular pressure . This makes it more effective in certain patient populations and provides a broader range of therapeutic benefits .
Similar Compounds:- Latanoprost
- Bimatoprost
- Tafluprost
- Travoprost
- Unoprostone
Properties
CAS No. |
17741-62-7 |
|---|---|
Molecular Formula |
C16H14Cl2N4O4S |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
(2,6-dichloro-4-nitrophenyl)-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]diazene |
InChI |
InChI=1S/C16H14Cl2N4O4S/c17-14-9-13(22(23)24)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21-5-7-27(25,26)8-6-21/h1-4,9-10H,5-8H2 |
InChI Key |
LDQKKASRFRIRPV-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
| 17741-62-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)








